Sofosbuvir was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in 2013. It belongs to the class of direct-acting antiviral agents and functions as a prodrug that is converted into its active form, which inhibits viral replication. The deuterated version, Sofosbuvir D6, is synthesized to study its pharmacological properties and to explore its potential advantages over the non-deuterated form.
The synthesis of Sofosbuvir D6 involves several key steps that enhance the efficiency and yield of the final product. A notable process includes:
The molecular structure of Sofosbuvir D6 retains the core framework of sofosbuvir but features deuterium substitutions that alter its physical properties. Key structural characteristics include:
The presence of deuterium modifies the vibrational frequencies in spectroscopic analyses, which can be utilized to track metabolic pathways in biological systems .
Sofosbuvir D6 undergoes various chemical reactions typical for nucleotide analogs:
These reactions are essential for understanding how modifications in the molecular structure influence drug behavior in biological systems .
Sofosbuvir D6 acts by inhibiting the hepatitis C virus's RNA-dependent RNA polymerase (NS5B protein). The mechanism involves:
This mechanism highlights how structural modifications can enhance drug efficacy by improving binding affinity or altering metabolic pathways .
Sofosbuvir D6 exhibits distinct physical and chemical properties that are influenced by its deuteration:
These properties are critical for evaluating the compound's performance as a therapeutic agent .
Sofosbuvir D6 serves multiple scientific purposes:
Sofosbuvir-d6 belongs to the category of stable isotope-labeled compounds, featuring six deuterium atoms (²H) strategically incorporated into the sofosbuvir structure. The deuterium atoms are typically positioned at the methyl groups of the isopropyl moiety (C(β)H(CH₃)₂ → C(β)D(CD₃)₂), maintaining the stereochemical integrity of the parent molecule [1] [8]. This labeling results in a mass shift of +6 Da compared to non-deuterated sofosbuvir, facilitating differentiation via mass spectrometry. Key physicochemical properties include:
Table 1: Isotopic Characteristics of Sofosbuvir-d6
Property | Specification |
---|---|
CAS Number | 1868135-06-1 |
Molecular Formula | C₂₂H₂₃D₆FN₃O₉P |
Isotopic Purity | ≥98.35% deuterium enrichment |
Mass Shift vs. Sofosbuvir | +6 Da |
Key Deuterium Positions | Isopropyl methyl groups |
Deuterated isotopologues like sofosbuvir-d6 exhibit nearly identical chemical behavior to their non-deuterated counterparts but provide distinct advantages in mass spectrometry due to their predictable mass differences and co-elution characteristics during chromatographic separation [4] [7] [10].
Sofosbuvir-d6 serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying sofosbuvir and its metabolites (e.g., GS-331007 and the pharmacologically active 007-TP). Its structural similarity ensures identical extraction efficiency, ionization response, and chromatographic retention times as the analyte, while the mass difference eliminates spectral interference [1] [8] [10].
Applications in Analytical Methods:
Table 2: Advantages of Sofosbuvir-d6 as an Internal Standard
Advantage | Impact on Analytical Performance |
---|---|
Structural Homology | Matched recovery rates during extraction |
Co-elution with Analyte | Identical chromatographic behavior |
Mass Spectrometric Resolvability | No signal overlap in MRM channels |
Isotopic Stability | No deuterium loss in biological matrices |
The use of deuterated internal standards like sofosbuvir-d6 adheres to regulatory guidelines for bioanalytical method validation, ensuring robustness in clinical and preclinical studies [7] [10].
Sofosbuvir-d6 has become indispensable in HCV therapeutic research, enhancing the accuracy of drug disposition studies across diverse clinical scenarios.
Key Research Applications:
Table 3: Analytical Techniques Using Sofosbuvir-d6
Technique | Application | Quantifiable Analytes |
---|---|---|
LC-MS/MS (Plasma) | Therapeutic drug monitoring | Sofosbuvir, GS-331007, Velpatasvir |
LC-MS/MS (DBS) | Pediatric/remote sampling | 007-TP in dried blood spots |
UPLC-MS/MS (PBMCs) | Intracellular metabolite tracking | 007-TP in peripheral blood mononuclear cells |
Bibliometric analyses highlight the growing utilization of deuterated standards in HCV research, with sofosbuvir-related publications exceeding 341 studies between 2010–2017 alone [3].
Concluding Remarks
Sofosbuvir-d6 exemplifies the critical role of deuterated isotopologues in modern pharmaceutical research. By providing unmatched analytical specificity, it advances pharmacokinetic understanding in complex populations—from pregnant individuals to those with renal impairment. Future applications may extend to emerging antiviral therapies, reinforcing the value of stable isotope standards in drug development [1] [8] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2